7-Oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazine-6-carboxylic acid
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Overview
Description
7-Oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazine-6-carboxylic acid is a heterocyclic compound that belongs to the triazolotriazine family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with carboxylic acid derivatives, followed by cyclization to form the triazolotriazine ring system .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available reagents. The process often includes steps such as condensation, cyclization, and purification to achieve the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 7-Oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazine ring, leading to different functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups on the triazine ring are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazine ring .
Scientific Research Applications
7-Oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazine-6-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 7-Oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
7-Oxo-1,2,4-triazolo[1,5-a]pyrimidine: Another triazolotriazine derivative with similar structural features.
7-Nitro-4-oxo-4,8-dihydro-[1,2,4]triazolo[5,1-d][1,2,3,5]tetrazine 2-oxide: A related compound with different substituents on the triazine ring.
Uniqueness: 7-Oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazine-6-carboxylic acid is unique due to its specific ring structure and the presence of a carboxylic acid group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C5H3N5O3 |
---|---|
Molecular Weight |
181.11 g/mol |
IUPAC Name |
7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazine-6-carboxylic acid |
InChI |
InChI=1S/C5H3N5O3/c11-3-2(4(12)13)9-10-1-6-8-5(10)7-3/h1H,(H,12,13)(H,7,8,11) |
InChI Key |
UVULIPRSXVHSNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=C2N1N=C(C(=O)N2)C(=O)O |
Origin of Product |
United States |
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